![molecular formula C16H13F3N2OS B2878808 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 905786-86-9](/img/structure/B2878808.png)
2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains a trifluoromethyl group, a phenyl group, a methoxyethylthio group, and a nitrile group attached to a pyridine ring . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its unique physicochemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using methods such as trifluoromethylation of carbon-centered radical intermediates . Protodeboronation of pinacol boronic esters is another method that might be relevant .Chemical Reactions Analysis
The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The nitrile group could potentially undergo reactions such as hydrolysis, reduction, or addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds, which can be beneficial in drug design .Scientific Research Applications
Photophysical Properties and Potential as Blue Light Emitting Material
A nicotinonitrile derivative, related to the chemical structure , has been synthesized and studied for its potential as a blue light emitting material. The compound exhibited good absorption and fluorescence properties, indicating its applicability in the development of blue light-emitting devices. The study highlighted its positive solvatochromic effect, suggesting a change in emission color with solvent polarity, a desirable feature for optoelectronic applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Enhancement of Photovoltaic Efficiency
Another related nicotinonitrile compound was synthesized and investigated for its role in dye-sensitized solar cells (DSSCs). By serving as a co-sensitizer dye, it significantly enhanced the photovoltaic performance, achieving a higher molar extinction coefficient and an efficiency increase of 1.78 times compared to N719-based devices. This suggests the chemical's potential to improve solar energy conversion efficiency through its integration into DSSC technology (Hemavathi et al., 2019).
Antimicrobial Activity
Compounds structurally related to 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile have been synthesized and evaluated for their antimicrobial properties. They demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential for these compounds to be developed into new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition
Research into pyridine derivatives, including those similar to the chemical , has identified their potential as corrosion inhibitors for various metals in acidic environments. These compounds have been shown to offer high inhibition efficiency, providing a protective layer against corrosion, which is valuable for the preservation of metal structures and equipment (Ansari, Quraishi, & Singh, 2015).
Future Directions
properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-22-7-8-23-15-12(10-20)13(16(17,18)19)9-14(21-15)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFNAPYEQAUITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.